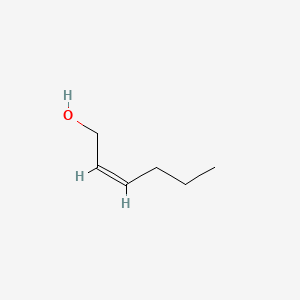

cis-2-Hexen-1-ol

描述

Pervasive Occurrence and Biological Relevance in Natural Systems

Cis-2-Hexen-1-ol is found in a wide variety of plants, including herbaceous plants and angiosperm trees. chemicalbook.com Its presence has been reported in numerous fruits and vegetables such as apples, sour cherries, blueberries, blackcurrants, papayas, peaches, tomatoes, and potatoes. chemicalbook.com It is also a component of black tea, and red and white wines. chemicalbook.com The compound is synthesized rapidly in plants, often in response to mechanical damage or herbivore attacks, as part of the lipoxygenase (LOX) pathway. mdpi.com

In the intricate communication systems of ecosystems, this compound plays a significant role. It acts as a semiochemical, a chemical signal that mediates interactions between organisms. researchgate.net For instance, it is involved in plant-insect communication, where it can act as an attractant for certain insects. chemimpex.comresearchgate.net This has led to research into its potential use in agriculture for pest control strategies. chemimpex.com Conversely, in some contexts, it can disrupt the chemical signals of pests, such as the conifer-infesting ambrosia beetle, making it a candidate for developing log protectants. chemicalbook.com

Multidisciplinary Research Trajectories Involving this compound

The unique properties of this compound have spurred research across various scientific disciplines.

Organic Chemistry: In organic synthesis, this compound serves as a valuable intermediate for creating more complex molecules and developing new materials. chemimpex.com Its synthesis can be achieved through a multi-step process involving the ethylation of sodium ethylide, followed by a reaction with ethylene (B1197577) oxide and subsequent hydrogenation. scentree.coscentree.co

Atmospheric Chemistry: As a biogenic volatile organic compound (BVOC), this compound is emitted by plants into the atmosphere. researchgate.net Researchers are studying its reactions with atmospheric oxidants like hydroxyl radicals (OH), nitrate (B79036) radicals (NO3), and ozone (O3) to understand its impact on atmospheric chemistry and the formation of secondary organic aerosols (SOA). mdpi.comresearchgate.net

Sensory Science: The distinct aroma of this compound has made it a subject of interest in sensory science. oup.com Studies have investigated the human olfactory system's ability to discriminate it from its isomers, such as trans-2-hexen-1-ol (B124871) and cis-3-hexen-1-ol (B126655). oup.com Its flavor profile is described as green, vegetative, and herbal. chemicalbook.comthegoodscentscompany.com

Food Science and Flavor Chemistry: Due to its "green" aroma and flavor, this compound is utilized as a flavoring agent in food and beverage products. chemimpex.comthegoodscentscompany.com Research in this area explores its contribution to the sensory profile of products like virgin olive oil, where it can influence perceptions of green, bitter, and pungent notes. mdpi.com

Entomology and Pest Management: The role of this compound in insect behavior is a significant area of research. google.comusp.br Studies have shown that while some green leaf volatiles can enhance the attractiveness of insect pheromones, this compound did not show a synergistic effect in certain field tests with the boll weevil. google.com However, it is still considered a key mediator in plant-insect communication. researchgate.net

Scope and Significance of Current Research Paradigms

Current research on this compound is focused on several key areas. A primary goal is to further elucidate its complex roles in ecological interactions, particularly in plant defense and communication. cas.cznih.gov This includes understanding how its emission is regulated in plants and how it influences the behavior of both herbivorous insects and their natural enemies. mdpi.comnih.gov

In the field of atmospheric chemistry, ongoing studies aim to quantify the emission rates of this compound from various plant species and model its atmospheric transformations and impact on air quality. mdpi.comresearchgate.net Furthermore, its potential as a precursor for the synthesis of other valuable chemicals continues to be an active area of investigation in organic chemistry. chemimpex.com The development of biochemical synthesis routes is also being explored as an alternative to traditional organic synthesis. scentree.coscentree.co

The following table provides a summary of key research findings related to this compound:

| Research Area | Key Findings |

| Natural Occurrence | Found in various plants, fruits, and vegetables like apples, tomatoes, and potatoes. chemicalbook.com It is a component of green leaf volatiles (GLVs). chemicalbook.com |

| Biological Role | Acts as a semiochemical in plant-insect interactions. researchgate.net Can disrupt the chemical signaling of some pests. chemicalbook.com |

| Organic Synthesis | Used as an intermediate for creating more complex molecules. chemimpex.com |

| Atmospheric Chemistry | Emitted by plants and reacts with atmospheric oxidants. mdpi.comresearchgate.net |

| Sensory Perception | Possesses a distinct "green" and vegetative aroma and taste. chemicalbook.comoup.comthegoodscentscompany.com |

| Food and Flavor | Utilized as a flavoring agent to impart fresh, green notes. chemimpex.comthegoodscentscompany.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(Z)-hex-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-2-3-4-5-6-7/h4-5,7H,2-3,6H2,1H3/b5-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCHHRLHTBGRGOT-PLNGDYQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C\CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883610 | |

| Record name | 2-Hexen-1-ol, (2Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Green aroma | |

| Record name | (Z)-2-Hexen-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1373/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in fats; Insoluble in water, Soluble (in ethanol) | |

| Record name | (Z)-2-Hexen-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1373/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.845-0.853 | |

| Record name | (Z)-2-Hexen-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1373/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

928-94-9 | |

| Record name | cis-2-Hexen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=928-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hexen-1-ol, (2Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexen-1-ol, (2Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hexen-1-ol, (2Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-hex-2-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.992 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HEXEN-1-OL, (2Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/871TEL510E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological and Ecological Significance of Cis 2 Hexen 1 Ol

Roles as a Green Leaf Volatile (GLV) in Plant Biology

Green Leaf Volatiles (GLVs) are a family of C6 volatile organic compounds, including aldehydes, alcohols, and their esters, that are released by almost all green plants, particularly in response to tissue damage. usp.brnih.gov cis-2-Hexen-1-ol is a prominent member of this family. mdpi.com

The emission of this compound and other GLVs is a rapid defense response triggered by various stressors. usp.br Both biotic factors, such as herbivore feeding and pathogen attacks, and abiotic factors, like mechanical wounding, induce the biosynthesis of these compounds. usp.br

The production of this compound occurs via the lipoxygenase (LOX) pathway. The process begins with polyunsaturated fatty acids found in plant cell membranes, primarily linolenic and linoleic acids. pnas.org

Lipoxygenase (LOX) Action : Upon tissue damage, the enzyme lipoxygenase is activated and oxygenates the fatty acids, converting them into hydroperoxides. pnas.org

Hydroperoxide Lyase (HPL) Cleavage : The resulting unstable hydroperoxides are then swiftly cleaved by a second enzyme, hydroperoxide lyase (HPL), into C6 aldehydes. nih.govpnas.org The specific precursor to this compound is (Z)-2-Hexenal.

Alcohol Dehydrogenase (ADH) Reduction : Finally, these aldehydes can be reversibly reduced to their corresponding alcohols by alcohol dehydrogenase (ADH). pnas.org In this step, (Z)-2-Hexenal is converted into this compound.

This entire pathway is activated within minutes of cellular damage, leading to the characteristic "green" smell associated with cut grass or damaged leaves. usp.br Studies have shown that infestation by fungal pathogens like Fusarium species can induce the emission of various GLVs, including hexenol isomers, in plants such as winter wheat. embrapa.br Furthermore, some GLVs have been shown to possess direct antifungal properties; for instance, this compound demonstrated inhibitory activity against the fungus Fusarium verticillioides. nih.gov

This compound is a significant component of the volatile organic compound (VOC) profile of many plants, contributing to their characteristic aroma. mdpi.comnih.gov The release of this GLV upon damage serves as a crucial signal in ecological interactions. nih.gov For example, it can act as a defense signal, with studies showing that GLVs like cis-3-hexenol (a related isomer) possess fungicidal and bactericidal properties. nih.gov The blend of volatiles released, including this compound, can vary dynamically over time after the initial damage, potentially encoding more complex information for the surrounding environment. pnas.org

Below is a table of various plants in which this compound has been identified as a volatile component.

| Plant Species | Common Name | Family |

| Malus domestica | Apple | Rosaceae |

| Prunus cerasus | Sour Cherry | Rosaceae |

| Vaccinium spp. | Blueberry | Ericaceae |

| Ribes nigrum | Blackcurrant | Grossulariaceae |

| Carica papaya | Papaya | Caricaceae |

| Prunus persica | Peach | Rosaceae |

| Solanum lycopersicum | Tomato | Solanaceae |

| Camellia sinensis | Tea | Theaceae |

| Humulus lupulus | Hops | Cannabaceae |

(Data sourced from multiple references, including frontiersin.orgmdpi.comnih.gov)

Mediating Plant-Insect Interactions

As a semiochemical—a chemical involved in communication—this compound plays a critical role in the complex relationships between plants and insects. pherobase.com

The function of this compound can be highly context-dependent, acting as either an attractant or a repellent to different insect species. This dual functionality makes it a compound of great interest for pest management strategies. chemimpex.com

Research has demonstrated varied behavioral responses from herbivorous insects to this compound.

Electrophysiological assays using the cotton boll weevil, Anthonomus grandis, showed that its antennae can detect this compound. frontiersin.orgembrapa.br However, when the compound was tested alone in behavioral assays, it did not attract the weevils, indicating that while the insect can perceive the chemical, it may require the context of a larger blend of volatiles to trigger a behavioral response. frontiersin.org

In another context, this compound, in combination with other GLVs, has been found to disrupt the response of conifer-infesting ambrosia beetles to host pheromones and kairomones. mdpi.com This suggests a potential repellent or signal-masking function that could be harnessed for log protection against these beetles. mdpi.com

The following table summarizes known insect responses to this compound.

| Insect Species | Common Name | Order | Family | Response Type |

| Anthonomus grandis | Boll Weevil | Coleoptera | Curculionidae | Antennal perception, but no behavioral attraction when isolated. frontiersin.orgembrapa.br |

| Ambrosia Beetles (various) | Ambrosia Beetle | Coleoptera | Curculionidae | Disruption of response to host pheromones (potential repellency). mdpi.com |

Tritrophic interactions involve three levels of the food chain: the plant, the herbivore, and the herbivore's natural enemy (a predator or parasitoid). Herbivore-induced plant volatiles (HIPVs) are well-known to function as signals that attract these natural enemies, thereby providing an indirect defense for the plant. nih.gov

While the class of Green Leaf Volatiles is broadly implicated in these interactions, the specific role of this compound is less documented than its more studied isomer, (Z)-3-hexen-1-ol (also known as cis-3-hexen-1-ol). Numerous studies have shown that (Z)-3-hexen-1-ol is a key infochemical that attracts a wide range of natural enemies, including predatory insects and parasitic wasps. nih.govwikipedia.org For example, it is a known attractant for predatory mites and tachinid flies. nih.gov In rice plants, the emission of (Z)-3-hexen-1-ol was found to attract the egg parasitoid Anagrus nilaparvatae, a natural enemy of the brown planthopper. mdpi.com

In contrast, direct scientific evidence specifically identifying this compound as a standalone attractant for predators or parasitoids is not prominent in the existing literature. While some commercial sources claim it can be used to lure "beneficial insects," these claims often lack specific, peer-reviewed scientific backing. chemimpex.com The chemical specificity of these interactions is critical, as even small structural differences between isomers can lead to vastly different ecological functions.

Synergistic and Antagonistic Effects with Insect Pheromones and Kairomones

This compound, a type of green leaf volatile (GLV), can significantly modulate the response of insects to pheromones and kairomones, which are chemical signals used for communication. This modulation can be either synergistic, enhancing the insect's attraction, or antagonistic, reducing or inhibiting it.

The nature of the interaction—synergistic or antagonistic—is highly dependent on the insect species and the specific chemical context. For instance, in some longhorn beetle species that infest conifers, certain host plant volatiles have been shown to synergize the attraction to their pheromones. illinois.edu Conversely, for some oak-infesting species, high release rates of these same volatiles can be antagonistic. illinois.edu

Research has shown that this compound, in combination with other GLVs, can disrupt the response of conifer-infesting ambrosia beetles to their host's pheromones and kairomones. chemicalbook.com This disruptive capability makes it a candidate for developing protective treatments for logs against these beetles. chemicalbook.com In another example, a study on the diamondback moth, Plutella xylostella, found that while trans-2-hexen-1-ol (B124871) was attractive, a blend of it with isopropyl isothiocyanate showed an antagonistic effect, reducing attraction. nih.govresearchgate.net

The combination of this compound with other volatile compounds can lead to complex behavioral responses in insects. For example, combinations of heptyl or octyl butyrate (B1204436) with plant volatiles like trans-2-hexenol have been shown to attract yellowjackets. google.comgoogle.com The olfactory system of insects integrates these multiple chemical signals, resulting in a unified perception that guides their behavior. researchgate.net This integration of signals from different sources, such as host plants and potential mates, is crucial for behaviors like locating hosts and partners for reproduction. researchgate.net

Table 1: Effects of this compound on Insect Behavior in the Presence of Other Semiochemicals

| Insect Species | Interacting Semiochemical(s) | Observed Effect |

|---|---|---|

| Conifer-infesting ambrosia beetles | Host pheromones and kairomones | Disruption of response chemicalbook.com |

| Plutella xylostella (Diamondback moth) | Isopropyl isothiocyanate | Antagonistic (reduced attraction) nih.govresearchgate.net |

| Yellowjackets | Heptyl/octyl butyrate | Synergistic (attraction) google.comgoogle.com |

| Oak-infesting longhorn beetles | Pheromones | Antagonistic at high release rates illinois.edu |

| Conifer-infesting longhorn beetles | Pheromones | Synergistic illinois.edu |

Research into Application in Integrated Pest Management Strategies

The ability of this compound and other green leaf volatiles to influence insect behavior has led to research into their application in Integrated Pest Management (IPM) strategies. IPM is an ecosystem-based strategy that focuses on long-term prevention of pests or their damage through a combination of techniques such as biological control, habitat manipulation, modification of cultural practices, and use of resistant varieties.

One promising application is in "push-pull" strategies. nih.gov This approach involves using repellent "push" plants or compounds to drive pests away from the main crop, and attractive "pull" plants or compounds to lure them into traps or areas where they can be managed. This compound, as an insect attractant, could potentially be used as a "pull" component in such systems. chemimpex.com

Research has demonstrated the potential of non-host volatiles, including this compound, to disrupt the response of ambrosia beetles to attractive semiochemicals. researchgate.net In field experiments, a blend of green leaf alcohols, including (Z)-2-hexen-1-ol, effectively reduced the number of ambrosia beetles caught in traps baited with aggregation pheromones. researchgate.net This suggests that these compounds could be used to protect trees from attack. researchgate.net

Furthermore, studies on the diamondback moth, Plutella xylostella, have shown that trans-2-hexen-1-ol is highly attractive to adults, especially when combined with colored sticky boards in field trapping assays. nih.gov This highlights its potential for use in monitoring and mass trapping of this significant pest. nih.govresearchgate.net The use of semiochemical-baited traps is a key component of many IPM programs, allowing for targeted control and reduced reliance on broad-spectrum insecticides. slu.se

Influence on Plant Physiological Responses and Defense Signaling

Priming Effects on Plant Defense Mechanisms and Gene Induction

Plants can be "primed" by exposure to certain chemical cues, including volatile organic compounds like this compound. Priming is a physiological state that enables plants to respond more quickly and robustly to subsequent stress, such as herbivore attack or pathogen infection. nih.gov This enhanced defensive capacity is often associated with a more rapid and stronger activation of defense-related genes upon challenge, without a significant direct induction of these genes by the priming agent itself. nih.gov

Green leaf volatiles (GLVs), the class of compounds to which this compound belongs, are released upon wounding or herbivore attack and are known to induce a wide range of defense reactions, largely through priming under field conditions. nih.gov For example, maize plants exposed to GLVs from herbivore-attacked neighbors respond more strongly to subsequent herbivore attack. nih.gov This priming can manifest as increased production of defense-related hormones like jasmonates and the emission of volatile terpenes. nih.gov

Research has shown that exposure to specific GLVs, such as (Z)-3-hexen-1-ol, can prime the expression of jasmonate biosynthesis genes. nih.gov Ethylene (B1197577), another plant hormone, can amplify the defense response induced by (Z)-3-hexen-1-ol. nih.gov While much of the detailed research has focused on the cis-3 isomer, the general principles of GLV-mediated priming are relevant to this compound as part of the complex blend of volatiles released by damaged plants. frontiersin.org

Role in Intraspecific and Interspecific Plant Communication

Volatile organic compounds, including this compound, serve as crucial signals in both intraspecific (within the same species) and interspecific (between different species) plant communication. nih.gov When a plant is damaged, it releases a plume of volatiles that can be perceived by neighboring plants. tandfonline.com This airborne communication can trigger defense responses in the receiving plants, preparing them for potential threats. tandfonline.com

The blend of volatiles released can be highly specific and convey detailed information about the nature of the stress. GLVs are among the first compounds emitted upon mechanical damage or herbivore attack. nih.gov The composition of this volatile blend can change dynamically over time following the initial damage. nih.gov

Studies have shown that exposure to volatiles from wounded plants can induce the expression of defense-related genes in undamaged neighbors. nih.gov For example, (Z)-3-hexen-1-ol, a closely related isomer of this compound, has been shown to play a significant role in this plant-plant signaling. tandfonline.com While individual compounds can be active, the blend of multiple volatiles may act synergistically to enhance the defensive response in receiving plants. nih.gov This complex chemical communication network allows plants to coordinate their defenses at a community level.

Biochemical and Metabolic Presence in Organisms and Food Systems (Research Context)

Identification and Quantification in Plant Metabolomes

This compound has been identified as a metabolite in various plants. nih.gov It is a component of the complex mixture of volatile organic compounds that make up a plant's metabolome. The identification and quantification of such compounds are typically carried out using analytical techniques like gas chromatography-mass spectrometry (GC-MS). nih.govpan.olsztyn.pl

This compound is a known constituent of various fruits and vegetables, including apples, sour cherries, blueberries, and tomatoes. chemicalbook.com It is also found in processed foods and beverages such as red and white wines and black tea. chemicalbook.com The presence and concentration of this compound can contribute to the characteristic aroma and flavor profiles of these products. thegoodscentscompany.com For instance, it is described as having a green, leafy, and slightly fruity aroma. chemimpex.com

In the context of plant-insect interactions, researchers have identified and quantified this compound in the headspace of various plant species. For example, it was among the electroantennographically active compounds identified from cruciferous plants that elicit responses in the diamondback moth. nih.gov Untargeted metabolomics analysis of plants like Cyclocarya paliurus has also identified (Z)-2-hexen-1-ol, demonstrating its presence in the plant's volatile profile. pan.olsztyn.pl The study of plant metabolomes provides valuable insights into the biochemical pathways that produce these compounds and their ecological roles. frontiersin.org

Table 2: Documented Presence of this compound in Various Food Sources

| Food Source | Reference |

|---|---|

| Apple (fresh and cooked) | chemicalbook.com |

| Sour cherry | chemicalbook.com |

| Blueberry | chemicalbook.com |

| Blackcurrant | chemicalbook.com |

| Papaya | chemicalbook.com |

| Peach | chemicalbook.com |

| Tomato | chemicalbook.com |

| Butter | chemicalbook.com |

| Red and white wines | chemicalbook.com |

| Black tea | chemicalbook.com |

| Currants | foodb.ca |

| Hops | foodb.ca |

Contribution to Aroma Profiles in Food and Beverages: Academic Investigations

This compound is a member of the green leaf volatile (GLV) family of compounds, which are C6 alcohols, aldehydes, and esters. chemicalbook.com These compounds are biosynthesized in plants through the lipoxygenase (LOX) pathway from the degradation of linoleic and linolenic acids. mdpi.com As a result, this compound is a naturally occurring constituent in a wide variety of plant-based foods and beverages, where it plays a significant role in defining their characteristic aroma profiles. chemicalbook.comfoodb.ca

The aroma of this compound is typically described as green, leafy, and slightly fruity-vegetable. thegoodscentscompany.comperfumerflavorist.com Academic investigations have identified its presence in numerous fruits, vegetables, and processed products. It has been reported in apples, sour cherries, blueberries, blackcurrants, papayas, peaches, and tomatoes. chemicalbook.com Its contribution is also noted in beverages such as red and white wines, cognac, and black tea. chemicalbook.com The concentration and sensory impact of this compound can be influenced by factors such as the plant's cultivar, degree of ripeness, and processing methods. mdpi.com For instance, research on virgin olive oil has shown that the concentration of this compound, which contributes to desirable "green" notes, tends to be lower in oils made from more ripe olives. mdpi.com

Flavor Chemistry Research on this compound in Specific Food Matrices

In the context of virgin olive oil, C5 and C6 volatile compounds, including this compound, are fundamental to the characteristic "green" and fruity aroma. mdpi.com Research has demonstrated that processing techniques can significantly alter the concentration of this compound. For example, using traditional stone mills for grinding olives has been observed to result in a greater accumulation of cis-3-hexen-1-ol (B126655), hexanal, and trans-2-hexenal, leading to more aromatic and balanced oils compared to those produced with disc crushers. mdpi.com Furthermore, higher processing temperatures can promote the formation of trans-2-hexen-1-ol, which imparts a green smell but also an undesirable astringent, bitter taste. mdpi.com

Studies on soy protein isolates have investigated the binding of volatile flavor compounds. Research by Zhou and Cadwallader (2006) examined how environmental relative humidity (RH) affects the interaction between flavor compounds and soy protein. researchgate.net They found that for relatively polar volatiles like trans-2-hexen-1-ol, the interaction with soy protein decreased as the RH level increased from 0% to 30%, suggesting competition between the flavor compound and water for high-energy binding sites on the protein. researchgate.net

The following table summarizes the occurrence and sensory attributes of this compound in various food products as documented in academic literature.

| Food/Beverage | Reported Finding | Sensory Description Contribution |

| Apple (Fresh & Cooked) | Found as a volatile component. chemicalbook.com | Contributes to green, fruity notes. nih.gov |

| Tomato | Identified as a volatile compound. chemicalbook.com | Imparts green, vegetative, and herbal notes. chemicalbook.comthegoodscentscompany.com |

| Olive Oil (Virgin) | Concentration decreases as olive maturity progresses. mdpi.com | Contributes to "green" fruity odor notes. mdpi.com |

| Blackcurrant | Reported as a natural constituent. chemicalbook.com | Part of the characteristic fruity-green aroma complex. |

| Wines (Red & White) | Detected in the volatile fraction. chemicalbook.com | Contributes fusel, winey nuances. chemicalbook.com |

| Black Tea | Found as a volatile component. chemicalbook.com | Contributes to the overall "green" aroma profile. nih.gov |

This table is generated based on data from multiple sources. chemicalbook.comthegoodscentscompany.commdpi.comnih.govnih.gov

Antifungal Activities of this compound and Related Isomers

Volatile organic compounds (VOCs) produced by plants can serve as defense mechanisms against pathogens. This compound and its isomers are among the VOCs that have been investigated for their antifungal properties.

One study evaluated the inhibitory effects of ten different volatile organic compounds on the growth of Fusarium verticillioides, a fungus that infects stored maize grains. researchgate.net In this research, several compounds, including geraniol, nerol, and linalool, showed the highest activity. This compound demonstrated inhibitory activity on fungal development, although it was less active than the most potent compounds in the study. researchgate.net Its isomers, cis-3-hexen-1-ol, trans-2-hexen-1-ol, and trans-3-hexen-1-ol, also showed inhibitory effects. researchgate.net

Another investigation screened 22 plant-emitted VOCs for their potential inhibitory effects against three significant fungal phytopathogens: Colletotrichum lindemuthianum, Fusarium oxysporum, and Botrytis cinerea. researchgate.net The results showed that at a concentration of 10 ng/mL in the atmosphere, this compound did not produce a statistically significant inhibition of the mycelial growth for any of the three fungi tested under the experimental conditions. researchgate.net However, other volatiles in the study, such as eugenol, nonanal, and citral, showed significant or complete inhibition, highlighting the diverse efficacy of different VOCs against fungal pathogens. researchgate.net

The table below summarizes findings from academic research on the antifungal activity of this compound and its isomers against various fungal species.

| Compound | Fungal Species | Research Finding |

| This compound | Fusarium verticillioides | Showed inhibitory activity on fungal development. researchgate.net |

| trans-2-Hexen-1-ol | Fusarium verticillioides | Showed inhibitory activity on fungal development. researchgate.net |

| cis-3-Hexen-1-ol | Fusarium verticillioides | Showed inhibitory activity on fungal development. researchgate.net |

| trans-3-Hexen-1-ol | Fusarium verticillioides | Showed inhibitory activity on fungal development. researchgate.net |

| This compound | Colletotrichum lindemuthianum | No significant inhibition observed at 10 ng/mL. researchgate.net |

| This compound | Fusarium oxysporum | No significant inhibition observed at 10 ng/mL. researchgate.net |

| This compound | Botrytis cinerea | No significant inhibition observed at 10 ng/mL. researchgate.net |

This table is generated based on data from multiple sources. researchgate.netresearchgate.net

Biosynthesis and Metabolic Pathways of Cis 2 Hexen 1 Ol

De Novo Biosynthetic Pathways in Plants

The primary route for the formation of cis-2-Hexen-1-ol in plants is the lipoxygenase (LOX) pathway. mdpi.com This metabolic cascade is activated upon cellular disruption, which can be caused by mechanical damage, herbivory, or pathogen attack. pnas.orgresearchgate.net

The formation of this compound and other green leaf volatiles is a multi-step enzymatic process. mdpi.com The core of this process is the lipoxygenase/hydroperoxide lyase (LOX/HPL) pathway. pnas.org This pathway begins with the release of polyunsaturated fatty acids from cellular membranes by the action of lipases. uliege.be These fatty acids then serve as substrates for lipoxygenase (LOX), which catalyzes their oxygenation to form fatty acid hydroperoxides. nih.gov Subsequently, hydroperoxide lyase (HPL) cleaves these hydroperoxides to produce short-chain aldehydes. uliege.be In the case of this compound formation, the initial aldehyde product is cis-3-hexenal, which can then be isomerized to trans-2-hexenal. uga.eduuky.edu The final step involves the reduction of these aldehydes to their corresponding alcohols by alcohol dehydrogenase (ADH). mdpi.com

The production of GLVs, including this compound, is significantly increased in response to biotic stressors. pnas.org Studies on Arabidopsis plants with modified HPL gene expression have demonstrated the crucial role of this pathway in plant defense. Plants with enhanced HPL activity produced more GLVs and showed increased resistance to both herbivores and pathogens. pnas.org

The biosynthesis of this compound involves a series of well-defined enzymatic reactions and specific precursor molecules. The primary substrates for this pathway are the C18 polyunsaturated fatty acids, linoleic acid (C18:2) and α-linolenic acid (C18:3). mdpi.comuliege.be

The key enzymatic steps are:

Lipolysis: Lipases release linoleic and α-linolenic acids from galactolipids and phospholipids (B1166683) in the cell membranes. uliege.be

Oxygenation: Lipoxygenase (LOX), specifically 13-lipoxygenase, catalyzes the addition of molecular oxygen to α-linolenic acid to form 13-hydroperoxy-linolenic acid (13-HPOT). researchgate.netuky.edu

Cleavage: Hydroperoxide lyase (HPL) cleaves the 13-HPOT to yield the C6 aldehyde, (Z)-3-hexenal, and a C12 oxo-acid. researchgate.netuky.edu

Isomerization: The unstable (Z)-3-hexenal can be spontaneously or enzymatically isomerized to the more stable (E)-2-hexenal by a (Z)-3:(E)-2-hexenal isomerase. researchgate.netnih.gov

Reduction: Alcohol dehydrogenase (ADH) reduces (Z)-3-hexenal to (Z)-3-hexen-1-ol (cis-3-hexen-1-ol) and (E)-2-hexenal to (E)-2-hexen-1-ol (trans-2-hexen-1-ol). mdpi.comgoogle.com While the focus is on this compound, it is important to note the interconnectedness of these C6 volatile productions.

Table 1: Key Enzymes and Substrates in the Biosynthesis of this compound and Related Green Leaf Volatiles

| Enzyme | Substrate(s) | Product(s) |

| Lipase | Membrane Lipids (Galactolipids, Phospholipids) | α-Linolenic Acid, Linoleic Acid |

| 13-Lipoxygenase (13-LOX) | α-Linolenic Acid | 13-Hydroperoxy-linolenic acid (13-HPOT) |

| Hydroperoxide Lyase (HPL) | 13-HPOT | (Z)-3-Hexenal, 12-oxo-(Z)-9-dodecenoic acid |

| (Z)-3:(E)-2-Hexenal Isomerase | (Z)-3-Hexenal | (E)-2-Hexenal |

| Alcohol Dehydrogenase (ADH) | (Z)-3-Hexenal, (E)-2-Hexenal | (Z)-3-Hexen-1-ol (cis-3-hexen-1-ol), (E)-2-Hexen-1-ol (trans-2-hexen-1-ol) |

In Vivo Transformations and Derivatization

Once formed, this compound can undergo further metabolic transformations within the plant, leading to the formation of various derivatives.

A significant metabolic fate of this compound is its conversion to acetate (B1210297) esters, most notably cis-2-hexenyl acetate. This reaction is catalyzed by alcohol acyltransferases (AATs), which transfer an acetyl group from acetyl-CoA to the alcohol. researchgate.netnih.gov The formation of these esters contributes to the complex blend of volatile organic compounds released by plants, which can play roles in plant-insect interactions and other ecological processes. researchgate.netnih.gov For instance, cis-3-hexenyl acetate is known to be a component of the aroma of many fruits and is also involved in plant defense signaling. researchgate.netnih.gov The synthesis of various hexenyl esters can occur through the esterification of cis-3-hexen-1-ol (B126655) with different acyl groups. nih.gov

Beyond esterification, this compound and its related C6 aldehydes and alcohols are part of a dynamic metabolic network. The reduction of aldehydes to alcohols by alcohol dehydrogenase is a reversible reaction, allowing for the interconversion of these compounds. researchgate.net This balance between aldehydes and alcohols can be crucial for the plant's response to different stimuli.

While the primary focus is often on the formation of these C6 volatiles, their degradation and further metabolism are also important. The oxidative and reductive processes are not limited to the interconversion of aldehydes and alcohols. Further oxidation of the aldehydes can lead to the formation of carboxylic acids, although this is a less commonly highlighted fate in the context of green leaf volatiles. The entire oxylipin pathway, of which GLV formation is a branch, leads to a wide array of signaling molecules and defense compounds. nih.govtubitak.gov.tr

Olfactory Perception and Chemoreception of Cis 2 Hexen 1 Ol

Insect Olfactory Mechanisms and Responses

Insects rely heavily on their sophisticated olfactory system to locate host plants, find mates, and avoid predators. cis-2-Hexen-1-ol, as a common plant volatile, is a key chemical cue in these interactions.

Electroantennography (EAG) is a technique used to measure the total electrical output from the olfactory receptor neurons on an insect's antenna in response to an odorant. Numerous studies have employed EAG to demonstrate that a wide range of phytophagous insects are capable of detecting this compound.

For instance, the Colorado potato beetle, Leptinotarsa decemlineata, shows distinct EAG responses to a group of general green leaf volatiles, including this compound and its isomers. olfacts.nlresearchgate.net This indicates that the beetle's antennal olfactory receptors are sensitively tuned to perceive these compounds, which likely play a role in host selection. olfacts.nl Similarly, electrophysiological assays have shown that the antennae of the boll weevil, Anthonomus grandis, respond to various cotton volatiles, including this compound. frontiersin.org

While EAG confirms the detection of a compound, behavioral bioassays, such as Y-tube olfactometer tests, are crucial for determining its ecological relevance (i.e., whether it acts as an attractant or repellent). In the case of the boll weevil, while this compound elicited an EAG response, it was found to be behaviorally inactive when tested alone. frontiersin.org However, when combined with the aggregation pheromone, it increased the capture of boll weevils, suggesting a synergistic or modulatory role. frontiersin.org In contrast, studies on the parasitoid wasp Tamarixia radiata used a related GLV, cis-3-hexen-1-ol (B126655), as a control in EAG experiments to compare responses to other host-related volatiles. oup.com

The table below summarizes EAG responses to C6 green leaf volatiles in the Colorado potato beetle.

| Compound | Relative EAG Response (%) |

| trans-2-Hexen-1-ol (B124871) | 100 |

| cis-3-Hexen-1-ol | 85 |

| 1-Hexanol | 70 |

| trans-2-Hexenal | 65 |

| This compound | 55 |

| cis-3-Hexenyl acetate (B1210297) | 50 |

| Data adapted from Visser, J. H. (1979). Electroantennogram responses of the Colorado beetle, Leptinotarsa decemlineata, to plant volatiles. olfacts.nl |

The initial step in olfactory perception within insects involves Odorant Binding Proteins (OBPs). These soluble proteins are abundant in the sensillum lymph surrounding the dendrites of olfactory sensory neurons and are thought to transport hydrophobic odorant molecules like this compound to the Olfactory Receptors (ORs) embedded in the neuronal membrane. plos.orgplos.orgoup.comresearchgate.net

Functional studies have identified specific OBPs that bind to this compound and other GLVs. In the scarab beetle Holotrichia oblita, two OBPs, HoblOBP1 and HoblOBP2, were found to bind to plant volatiles. oup.com Specifically, cis-3-Hexen-1-ol (a closely related isomer) showed moderate binding affinity to both HoblOBPs. oup.com Another study on H. oblita identified two further OBPs, HoblOBP3 and HoblOBP4, and tested their binding capabilities. plos.org

Once delivered to the receptor, the odorant interacts with an OR. ORs are transmembrane proteins that convert the chemical signal into an electrical one. uliege.be While research has identified ORs that respond to GLVs, specific data for this compound is often grouped with other C6 volatiles. For example, in aphids, the OR23 clade has been identified as being tuned to several plant volatiles, with a preference for trans-2-hexen-1-al, another C6 GLV. uliege.be This suggests that specific ORs or combinations of ORs are responsible for detecting the "green leaf" odor profile, with varying specificities for individual components like this compound.

The table below shows the binding affinities (indicated by dissociation constant, Ki) of various plant volatiles to an Odorant Binding Protein (HoblOBP4) from the scarab beetle Holotrichia oblita. Lower Ki values indicate stronger binding.

| Ligand | Dissociation Constant (Ki, μM) |

| This compound | 10.3 |

| cis-3-Hexen-1-ol | 12.5 |

| 1-Heptanol | 15.4 |

| 1-Octen-3-ol | 29.4 |

| 1-Nonanol | 11.8 |

| Data adapted from Sun et al. (2012). Potential Cooperations between Odorant-Binding Proteins of the Scarab Beetle Holotrichia oblita Faldermann. plos.org |

After an OR is activated, the electrical signal is transmitted via the olfactory sensory neuron to the antennal lobe, the primary olfactory center in the insect brain. olfacts.nlwur.nlnih.gov The antennal lobe is organized into distinct spherical structures called glomeruli. nih.gov Sensory neurons expressing the same type of OR typically converge onto the same glomerulus, creating a spatial map of olfactory information. nih.govaps.org

Studies on the Colorado potato beetle have shown that stimulating the antennae with general green leaf volatiles, including isomers of hexen-1-ol (B8302655), activates neurons in the antennal lobe. olfacts.nlwur.nl Intracellular recordings reveal that different deutocerebral neurons (neurons within the antennal lobe) have different response spectra. olfacts.nl Some neurons are broadly tuned, responding to most of the tested GLVs, while others are highly specialized. olfacts.nlwur.nl This suggests a dual processing mechanism: one channel for the general detection of "green leaf" odors and another for evaluating the specific ratios of components within that odor blend, which is crucial for distinguishing host plants from non-host plants. olfacts.nlwur.nl

From the antennal lobe, projection neurons (PNs) relay the processed olfactory information to higher brain centers like the mushroom bodies and the lateral horn. aps.orgresearchgate.net In the locust, PNs show complex temporal firing patterns in response to odors like cis-3-hexen-1-ol, and this information is further processed by Kenyon cells (KCs) in the mushroom body, which exhibit sparser and more specific responses. researchgate.net This hierarchical processing allows the insect to recognize and discriminate complex odor blends.

Mammalian Olfactory Perception and Receptor Interactions

In mammals, including humans, the perception of odors like that of this compound is also mediated by a large family of olfactory receptors. The experience of this "green" scent can be influenced by both genetic factors and the psychophysical properties of the molecule.

The ability to detect certain odors varies significantly among individuals, and this variation can often be traced back to genetic differences in olfactory receptor (OR) genes. nih.gov Humans have approximately 400 intact OR genes, and variations within these genes can alter the sensitivity and perception of specific odorants. nih.gov

A notable example involves the closely related compound cis-3-hexen-1-ol, which is also perceived as "grassy." Research has identified a strong association between the ability to detect this compound and single nucleotide polymorphisms (SNPs) in a cluster of OR genes on chromosome 6. nih.govresearchgate.netoup.comresearchgate.net Specifically, the gene OR2J3 has been identified as a receptor for cis-3-hexen-1-ol. nih.gov Two amino acid substitutions in the OR2J3 protein, T113A and R226Q, were found to impair its function, and individuals with a haplotype containing both substitutions showed a significantly reduced ability to detect the "cut grass" aroma. nih.gov This single gene haplotype explains a substantial portion (26.4%) of the variance in detection thresholds for this odorant in the studied population. nih.gov

While direct studies linking specific genetic variations to the perception of this compound are less common, the findings for its isomer highlight a key principle: individual differences in smelling "green" odors are not just subjective but can have a clear genetic basis. oup.com It is highly probable that similar genetic polymorphisms influence the perception of this compound and other GLVs.

Psychophysical studies aim to quantify the relationship between a physical stimulus and its perception. For odors, this often involves determining detection thresholds (the minimum concentration at which an odor can be detected) and describing its perceptual qualities.

This compound is generally described as having a "green," "leafy," and sometimes "fruity" character. Psychophysical studies on a series of aliphatic C6 alcohols have shown that the presence and position of a double bond in the carbon chain significantly affect both detection thresholds and perceived odor quality. oup.com

In discrimination tasks, human subjects found it significantly more difficult to distinguish between this compound and its geometric isomer trans-2-hexen-1-ol compared to other pairs of C6 alcohols. oup.com This suggests that while the olfactory system can differentiate them, their perceptual profiles are quite similar. Furthermore, this compound was frequently involved in cases where subjects failed to discriminate between odor pairs, indicating it may have a more complex or less distinct profile compared to a saturated alcohol like 1-hexanol. oup.com

Advanced Methodologies for Research and Analysis of Cis 2 Hexen 1 Ol

Chromatographic and Spectroscopic Characterization in Complex Matrices

The accurate analysis of cis-2-Hexen-1-ol within intricate mixtures, such as plant extracts or food samples, necessitates the use of advanced chromatographic and spectroscopic methods.

Applications of Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like this compound. mdpi.com This method allows for the separation of individual components from a complex mixture, followed by their identification based on their unique mass spectra. who.int In the analysis of food and beverage products, GC-MS is instrumental in profiling the volatile compounds that contribute to aroma and flavor. nih.gov For instance, it has been used to quantify this compound in various wines and to study the volatile profiles of plant-based milks. mdpi.comfmach.it

The selection of the GC column is critical for achieving optimal separation. Polar columns, such as those with a Carbowax phase, are often employed for the analysis of alcohols like this compound. nist.gov The retention index (RI), a measure of where a compound elutes in relation to a series of n-alkane standards, is a key parameter for identification. nist.gov

Table 1: GC-MS Parameters for this compound Analysis

| Parameter | Value/Description | Source |

|---|---|---|

| Column Type | Polar (e.g., Carbowax 20M) and Non-polar (e.g., DB-5) | nist.gov |

| Quantifier Ion (m/z) | 67 | who.int |

| Kovats Retention Index (Polar Column) | 1420 | nist.gov |

Utilization of Chiral Gas Chromatography for Stereoisomer Analysis

This compound possesses a stereocenter, meaning it can exist as different stereoisomers (enantiomers). Chiral gas chromatography is a specialized technique used to separate these enantiomers. This is achieved by using a chiral stationary phase, often a cyclodextrin (B1172386) derivative, which interacts differently with each enantiomer, leading to their separation. gcms.czsigmaaldrich.com The ability to resolve these stereoisomers is crucial, as they can exhibit different biological activities and sensory properties. For example, chiral GC has been used to determine the optical purity of related compounds synthesized via asymmetric reactions. researchgate.net

Real-time Volatile Analysis via Proton Transfer Reaction Mass Spectrometry (PTR-MS)

Proton Transfer Reaction-Mass Spectrometry (PTR-MS) is a soft ionization technique that allows for the real-time monitoring of volatile organic compounds (VOCs) directly from the gas phase with minimal sample preparation. conicet.gov.aroup.com In this method, protonated water molecules (H₃O⁺) transfer a proton to the target analyte, which is then detected by a mass spectrometer. oup.com PTR-MS is particularly useful for studying dynamic processes, such as the release of volatiles from plants or during food consumption. acs.orgimperialbrandsscience.com The technique has been successfully applied to monitor the release of cis-3-hexen-1-ol (B126655), a close isomer of this compound, in real-time. acs.orgimperialbrandsscience.com

Table 2: Comparison of Analytical Techniques for Volatile Analysis

| Technique | Principle | Key Advantage | Application for This compound | Source |

|---|---|---|---|---|

| GC-MS | Separation by chromatography, identification by mass fragmentation. | High resolution and specific identification. | Quantification in wine, plant extracts. | who.intnih.gov |

| Chiral GC | Separation of enantiomers on a chiral stationary phase. | Analysis of stereoisomers. | Determination of enantiomeric purity. | gcms.czresearchgate.net |

| PTR-MS | Soft chemical ionization for real-time detection. | High sensitivity and real-time monitoring. | Real-time analysis of plant volatile emissions. | oup.comacs.org |

Application of Nuclear Magnetic Resonance (NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. nih.gov This information is used to confirm the connectivity of atoms and the stereochemistry of the double bond in this compound. nih.govnih.gov The characteristic chemical shifts and coupling constants observed in the NMR spectra serve as a definitive fingerprint for the compound. nih.govchemicalbook.com

Bioassay Design and Behavioral Ecology Studies

Understanding the biological relevance of this compound often involves studying its effects on insect behavior, particularly its role as a semiochemical.

Controlled Bioassay Systems for Evaluating Insect Behavioral Responses

Controlled laboratory bioassays are essential for determining how insects respond to specific volatile compounds like this compound. Y-tube olfactometers are commonly used to assess the attractant or repellent properties of a chemical. oup.commdpi.com In these assays, an insect is placed at the base of a Y-shaped tube and is presented with a choice between two air streams, one containing the test compound and the other a control. oup.com The insect's choice indicates its behavioral response to the chemical. Such studies have shown that various insects, including agricultural pests, respond to green leaf volatiles like this compound. frontiersin.orgwur.nl These bioassays are a critical first step in developing new strategies for pest management that are based on manipulating insect behavior with semiochemicals. frontiersin.org

Olfactory Psychophysics and Sensory Evaluation Methodologies

The sensory perception of this compound, often described with a "green" or "grassy" aroma, is investigated using a variety of olfactory psychophysics and sensory evaluation methodologies. nih.govocl-journal.org These methods are crucial for determining detection thresholds, characterizing odor profiles, and understanding the variability in human olfactory perception.

A fundamental technique in sensory evaluation is the determination of the Odor Detection Threshold (ODT) , which is the lowest concentration of an odorant that is detectable by a human subject. researchgate.netoup.com For this compound, as with other volatile compounds, the ODT can be measured using standardized procedures like the 3-alternative forced-choice (3-AFC) ascending method of limits, as specified by ASTM E-679. researchgate.netresearchgate.net This method involves presenting participants with a series of three samples, one of which contains the odorant at a specific concentration, and asking them to identify the odorous sample. The concentrations are presented in an ascending order to determine the point of detection. researchgate.net Research has shown that ODTs can vary significantly among individuals, and factors such as gender can influence sensitivity, with women sometimes exhibiting lower thresholds for certain compounds. researchgate.net

Advanced psychophysical methods also include the use of psychometric functions to model the relationship between stimulus concentration and the probability of detection. researchgate.net This approach provides a more complete detection profile than methods that only estimate a single threshold value. researchgate.net Furthermore, studies have investigated the ability of humans to discriminate between structurally similar odorants. For example, research has shown that while subjects can discriminate between many C6 alcohols, the discrimination between cis- and trans- isomers like this compound and trans-2-hexen-1-ol (B124871) can be particularly challenging. oup.com

Below is an interactive table summarizing various sensory evaluation methodologies and their applications in the study of this compound.

| Methodology | Description | Application to this compound | Key Findings |

| Odor Detection Threshold (ODT) Measurement | Determining the lowest detectable concentration of an odorant. Methods include the 3-alternative forced-choice (3-AFC) ascending method of limits. researchgate.netresearchgate.net | Establishing the human sensitivity to the "grassy" aroma of this compound. nih.gov | ODTs for this compound and related compounds vary among individuals. researchgate.netresearchgate.net |

| Sensory Panel Evaluation | A group of trained assessors evaluates the qualitative and quantitative sensory attributes of a product. semanticscholar.org | Characterizing the specific "green" and "fruity" aroma profile of this compound in various food products like tomatoes and olive oil. ocl-journal.orgsemanticscholar.org | This compound is a key contributor to the "green" aroma in many food items. ocl-journal.orgmdpi.com |

| Flavor Profile Analysis (FPA) | A descriptive sensory method used to identify and quantify the sensory characteristics of a food or beverage. researchgate.net | Detailed characterization of the odor profile of water or food containing this compound. researchgate.net | Helps in understanding the contribution of this compound to the overall flavor profile. |

| Psychometric Functions | A mathematical model describing the relationship between a physical stimulus (concentration) and a subject's response (detection). researchgate.net | Provides a complete detection profile for this compound, going beyond a single threshold value. researchgate.net | Offers a more nuanced understanding of individual differences in olfactory sensitivity. researchgate.net |

| Discrimination Testing | Assesses the ability of subjects to differentiate between two or more stimuli. oup.com | Investigating the ability to distinguish this compound from its isomers and other related C6 alcohols. oup.com | Discrimination between this compound and trans-2-hexen-1-ol is significantly difficult for human subjects. oup.com |

Molecular and Genetic Approaches in Volatile Research

Gene Expression Analysis (e.g., RT-qPCR for OBP/OR Genes) in Chemoreception Studies

The perception of volatile compounds like this compound at a molecular level involves olfactory receptors (ORs) and odorant-binding proteins (OBPs). plos.orgnih.gov Advanced molecular techniques, particularly gene expression analysis, are pivotal in understanding the specific genes involved in the chemoreception of this compound.

Real-time quantitative polymerase chain reaction (RT-qPCR) is a widely used method to measure the expression levels of specific genes, such as those encoding for OBPs and ORs. mdpi.comacs.org This technique allows researchers to determine which of these genes are upregulated or downregulated in response to exposure to certain odorants. For example, studies on insects have used RT-qPCR to show that the expression of specific OBP and OR genes in the antennae can change when the insect is exposed to different host plant volatiles, including this compound. nih.govmdpi.com This indicates the involvement of these genes in the detection of such compounds. nih.gov

In humans, genetic variations can lead to differences in olfactory perception. The ability to detect cis-3-hexen-1-ol has been linked to single nucleotide polymorphisms (SNPs) in the OR2J3 gene . nih.govnih.gov This gene encodes an olfactory receptor that responds to cis-3-hexen-1-ol. nih.govgenecards.org Functional assays have demonstrated that certain amino acid substitutions in the OR2J3 protein can impair or even eliminate its response to this compound. nih.gov

In insects, research has identified specific OBPs that show a high binding affinity to this compound. plos.org For instance, in the meadow moth Loxostege sticticalis, the general odorant binding protein 2 (LstiGOBP2) was found to have a high binding affinity for cis-3-hexen-1-ol, a key volatile from its host plants. plos.orgnih.govlsu.edu Similarly, in the pea aphid Acyrthosiphon pisum, the odorant receptor ApisOr23 was shown to be tuned to several plant volatiles, including this compound. uliege.be The expression of these genes is often localized to the antennae, the primary olfactory organ in insects, which can be confirmed through techniques like RT-PCR. nih.govresearchgate.net

The table below summarizes key genes involved in the chemoreception of this compound and the methodologies used to study their expression.

| Gene/Protein | Organism | Methodology | Key Findings |

| OR2J3 | Human (Homo sapiens) | Gene sequencing, SNP analysis, in vitro functional assays nih.govnih.gov | Genetic variations (SNPs) in OR2J3 are associated with the ability to detect cis-3-hexen-1-ol. nih.gov Specific amino acid substitutions can abolish the receptor's response. nih.govnih.gov |

| LstiGOBP2 | Meadow Moth (Loxostege sticticalis) | RT-PCR, RT-qPCR, Ligand-binding assays plos.orgnih.govlsu.edu | LstiGOBP2 is predominantly expressed in the antennae and shows high binding affinity to cis-3-hexen-1-ol. plos.orgnih.govlsu.edu |

| ApisOr23 | Pea Aphid (Acyrthosiphon pisum) | Phylogenetic analysis, Heterologous expression in Xenopus oocytes uliege.be | ApisOr23 is an olfactory receptor that is tuned to this compound, among other plant volatiles. uliege.be |

| OBPs and ORs | Parasitoid Wasp (Aphidius ervi) | RT-qPCR mdpi.com | Expression levels of specific OBP and OR genes change when the wasp is exposed to different host aphids, suggesting a role in host location. mdpi.com |

Functional Genomics and Proteomics in Plant-Volatile Interactions

Functional genomics and proteomics provide a broader perspective on how plants respond to and produce volatile compounds like this compound, particularly in the context of defense and signaling.

When a plant is damaged, it releases a blend of volatile organic compounds (VOCs), often referred to as green leaf volatiles (GLVs), which includes this compound. tandfonline.com These compounds can act as signals to other parts of the same plant or to neighboring plants, inducing defense responses. tandfonline.comsigmaaldrich.com Functional genomics approaches are used to identify the genes that are activated in response to these volatile cues. For instance, studies on maize have shown that exposure to (Z)-3-hexen-1-ol can induce the expression of various defense-related genes. tandfonline.comsigmaaldrich.com

Transcriptome analysis, often performed using techniques like RNA sequencing, allows for a comprehensive view of all the genes that are being expressed in a plant at a given time. In the context of oolong tea manufacturing, wounding of the tea leaves leads to significant changes in the gene expression profile. frontiersin.org This includes the upregulation of genes involved in the biosynthesis of cis-3-hexen-1-ol, such as lipoxygenase (LOX). frontiersin.org The analysis of transcription factors (TFs) that regulate these biosynthetic genes provides further insight into the regulatory networks controlling volatile production. frontiersin.org

Proteomics, the large-scale study of proteins, can identify changes in the protein landscape of a plant in response to stimuli. While direct proteomic studies focusing solely on the effects of this compound are less common, the broader field of plant-volatile interactions utilizes proteomics to understand the enzymatic machinery responsible for the synthesis and modification of volatiles. For example, the conversion of (Z)-3-hexenal to (Z)-3-hexen-1-ol is carried out by reductases, and the subsequent formation of esters involves acetyltransferases. tandfonline.com Proteomic approaches can help in identifying and quantifying these enzymes under different conditions.

Furthermore, plant-pathogen interactions can trigger the release of specific VOCs, including this compound, which can have antifungal properties. frontiersin.org Functional genomics studies have shown that chickpea plants release cis-3-hexen-1-ol in response to fungal pathogens, and this compound can inhibit fungal growth. frontiersin.org

The following table outlines some key findings from functional genomics and proteomics studies related to this compound.

| Research Area | Organism | Methodology | Key Findings |

| Plant Defense Induction | Maize (Zea mays) | Gene expression analysis (RT-qPCR) tandfonline.com | Exposure to (Z)-3-hexen-1-ol induces the expression of defense-related genes. tandfonline.com |

| Wounding Response in Tea | Tea Plant (Camellia sinensis) | Transcriptome analysis (RNA sequencing) frontiersin.org | Wounding during oolong tea processing upregulates genes like lipoxygenase (LOX), leading to the production of cis-3-hexen-1-ol. frontiersin.org Specific transcription factors regulating this pathway have been identified. frontiersin.org |

| Plant-Pathogen Interaction | Chickpea (Cicer arietinum) | VOC analysis, in vitro fungal growth assays frontiersin.org | Chickpea plants release cis-3-hexen-1-ol in response to fungal infection, and this volatile can inhibit pathogen growth. frontiersin.org |

| Herbivore-Induced Plant Volatiles (HIPVs) | Various Plants | Headspace analysis, Gas chromatography-mass spectrometry (GC-MS) frontiersin.org | cis-Hexen-1-ol is a common component of the volatile blend released by plants upon herbivore attack, which can act as a distress signal. frontiersin.org |

Research Applications and Potential Translational Impact of Cis 2 Hexen 1 Ol

Development of Sustainable Agricultural Pest Management Solutions

The use of naturally occurring compounds like cis-2-Hexen-1-ol is a cornerstone of research into developing more sustainable and ecologically sound pest management strategies. As a semiochemical, a chemical substance that carries a message, it can influence the behavior of insects, offering alternatives to broad-spectrum synthetic pesticides.

Research has identified this compound as a potent semiochemical with demonstrated repellent properties against certain significant forest pests. In trapping bioassays, 2-hexen-1-ol was found to significantly reduce the attraction of Dendroctonus spp. (bark beetles). A global meta-analysis of research spanning three decades confirmed the efficacy of various non-host volatiles in pest management. Specifically, a blend of (E)-2-hexen-1-ol and (Z)-2-hexen-1-ol was reported to provide significant protection for ponderosa pine trees against attacks from the western pine beetle (Dendroctonus brevicomis). This repellent action forms the "push" component in more complex pest control strategies. Conversely, the compound is also recognized for its potential as a natural attractant for beneficial insects, which can help improve crop yields by minimizing the use of chemical pesticides. chemimpex.comchemimpex.com

Push-pull strategies are advanced pest management systems that involve behavior manipulation of insect pests and their natural enemies through stimuli that either repel ("push") or attract ("pull") them. Research has validated the use of this compound as part of a repellent blend in these systems.

Table 1: Efficacy of Push-Pull Semiochemical Treatments Against Bark Beetles

| Genus | Population Reduction vs. Control | Key Repellent Component(s) Mentioned |

| Ips | 66% | (E)-2-hexen-1-ol |

| Dendroctonus | 54% | (E)-2-hexen-1-ol + (Z)-2-hexen-1-ol |

This body of research underscores the translational potential of using this compound as a key component in integrated pest management programs designed to protect valuable forest resources in an environmentally friendly manner.

Advancements in Flavor and Fragrance Science

In the realms of food science and perfumery, this compound is a valued molecule due to its distinct sensory profile. It is naturally found in various fruits and plants, including currants and hops. foodb.ca Research in this area focuses on understanding and harnessing its unique characteristics to create and enhance sensory experiences. chemimpex.comulprospector.com

The primary contribution of this compound is its characteristic "green" aroma. thegoodscentscompany.com Its unique olfactory properties make it a sought-after component for imparting fresh topnotes in fragrance applications. ulprospector.com Research and industry use have found its odor to be similar to its well-known isomer, cis-3-hexenol, but with a distinct brandy nuance. ulprospector.comthegoodscentscompany.com

In flavor applications, its profile is described as green, vegetable, herbal, and slightly winey. ulprospector.comthegoodscentscompany.com This makes it particularly effective for enhancing the flavor of vegetable-based products, especially tomato. ulprospector.comthegoodscentscompany.com It is also used to add fusel notes to wine and brandy flavors. ulprospector.comthegoodscentscompany.com The Flavor and Extract Manufacturers Association (FEMA) profiles its flavor as encompassing fruit, green leaf, and wine notes. nih.gov

Table 2: Sensory Profile of this compound

| Attribute | Descriptors | Application Notes |

| Odor | Green, leafy, fresh, herbal, soapy, aldehydic, with a brandy nuance. thegoodscentscompany.com | Used for fresh green topnotes in various fragrance compositions. ulprospector.comthegoodscentscompany.com |

| Flavor | Green, vegetable, herbal, winey, raw green bean, tomato, potato, fusel. thegoodscentscompany.com | Enhances brandy, wine, and vegetable flavors, especially tomato. ulprospector.comthegoodscentscompany.com |

The final aroma of a food or perfume is not merely the sum of its individual chemical components but is the result of complex perceptual interactions. scielo.org.za Academic research in sensory science seeks to understand these phenomena, which can be categorized into effects like competitive, cooperative, destructive, and creative interactions. mdpi.com In these complex systems, a single compound can have a synergistic effect, enhancing or modifying the perception of other volatiles. scielo.org.za

Organic Synthesis and Chemical Transformations (Research as an Intermediate)

Beyond its direct applications in agriculture and sensory science, this compound serves as a valuable building block and research intermediate in organic chemistry. chemimpex.comchemimpex.com Its structure, featuring both a double bond and a primary alcohol functional group, allows for a variety of chemical transformations.

One area of research has focused on the biocatalytic oxidation of this compound. Studies have demonstrated that the enzyme chloroperoxidase (CPO) can selectively catalyze the oxidation of primary alcohols like hexen-1-ols into their corresponding aldehydes. researchgate.net Specifically, research has explored the oxidation of this compound to produce cis-2-hexenal. researchgate.net This transformation is of interest because the resulting aldehyde is also a potent aroma compound, but the direct synthesis can be challenging. Such enzymatic reactions, studied under controlled laboratory conditions, provide a pathway for creating other valuable chemicals under mild conditions, showcasing the role of this compound as a foundational reagent in biochemical and synthetic research. researchgate.netmedchemexpress.com

Utilization in the Laboratory Synthesis of Diverse Organic Compounds

This compound is a valuable intermediate compound in the laboratory for the synthesis of more complex molecules. chemimpex.com Its structure, which contains both a primary alcohol group and a cis-configured double bond, allows for a variety of chemical transformations. These functional groups serve as reactive sites for reactions such as oxidation, epoxidation, and esterification, making it a versatile building block in organic synthesis.

For instance, the oxidation of this compound can yield cis-2-hexenal, an aldehyde, or further to a carboxylic acid. researchgate.net These transformations are fundamental in creating a range of organic compounds. The double bond can undergo epoxidation to form epoxy alcohols, which are themselves useful intermediates for producing other complex structures. researchgate.netscispace.com

The reactivity of this compound also allows for its use in creating esters, which have broad applications. The strategic placement of its functional groups makes it a key starting material for chemists aiming to construct specific molecular architectures for new materials and chemicals in a laboratory setting. chemimpex.com

Enzymatic Synthesis Approaches (e.g., Chloroperoxidase-Catalyzed Oxidations)

Enzymatic methods provide a green and highly selective alternative to conventional chemical synthesis. The enzyme chloroperoxidase (CPO), sourced from the fungus Caldariomyces fumago, is particularly notable for its ability to catalyze a variety of synthetically useful oxidation reactions. researchgate.nettandfonline.com

In halide-independent reactions, CPO can catalyze the oxidation of primary alcohols, including this compound, to their corresponding aldehydes. researchgate.netresearchgate.net This process typically uses a peroxide, such as hydrogen peroxide or tert-butyl hydroperoxide (TBHP), as the oxidant. scispace.comtandfonline.com The main product of the CPO-catalyzed oxidation of this compound is the corresponding aldehyde, cis-2-hexenal. researchgate.nettandfonline.com

Research has shown that these enzymatic oxidations can be performed in two-phase systems, such as hexane-buffer or cyclohexane-buffer, which can be advantageous for managing substrate solubility and product separation. scispace.comtandfonline.com The reaction conditions, including pH and the choice of solvent, can be optimized to improve reaction efficiency and selectivity. scispace.comresearchgate.net For example, conducting the reaction in organic solvents saturated with water or at low water contents can help prevent the isomerization of the cis-2-hexenal product to its more stable trans isomer. scispace.com

The chemoselectivity of CPO is a significant aspect of its utility. Studies on various hexen-1-ol (B8302655) isomers have demonstrated that the enzyme's efficiency is influenced by the position of the double bond relative to the alcohol group. researchgate.nettandfonline.com The enzyme tends to favor substrates where the primary alcohol group is activated by a nearby electron-rich region, such as the double bond in this compound. researchgate.net

Below is a table summarizing findings from a study on the CPO-catalyzed oxidation of various hexen-1-ols.

Table 1: CPO-Catalyzed Oxidation of Hexen-1-ol Isomers

| Substrate | Main Product | Side Product(s) |

|---|---|---|

| cis-2-Hexen-1-ol | cis-2-Hexenal | 3-Hexenals |

| trans-2-Hexen-1-ol | trans-2-Hexenal | 3-Hexenals |

| cis-3-Hexen-1-ol | cis-3-Hexenal | 2-Hexenals |

| trans-3-Hexen-1-ol | trans-3-Hexenal | 2-Hexenals |

| cis-4-Hexen-1-ol | cis-4-Hexenal | Epoxyalcohol |

| trans-4-Hexen-1-ol | trans-4-Hexenal | Epoxyalcohol |

| 5-Hexen-1-ol | 5-Hexenal | None Observed |

Data sourced from a study on the chemoselectivity of chloroperoxidase-catalyzed oxidation. researchgate.net